N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide
説明
This compound features an indole core substituted at the 6-position with a carboxamide group and at the 1-position with an isopropyl moiety. The indole is linked via a methylene bridge to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. Its molecular formula is C19H18N6O (assuming alignment with analogues), and its structural uniqueness lies in the combination of the indole scaffold and the triazolo-pyridine system. Such hybrids are often explored for kinase inhibition or GPCR modulation due to their ability to engage in hydrogen bonding and π-π stacking interactions.
特性
分子式 |
C19H19N5O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
1-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-6-carboxamide |
InChI |
InChI=1S/C19H19N5O/c1-13(2)23-10-8-14-6-7-15(11-16(14)23)19(25)20-12-18-22-21-17-5-3-4-9-24(17)18/h3-11,13H,12H2,1-2H3,(H,20,25) |
InChIキー |
SEERLKIAHHZSII-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4 |
製品の起源 |
United States |
準備方法
Cyclization-Based Synthesis of the Triazolo-Pyridine Core
The triazolo[4,3-a]pyridine scaffold is typically constructed via 5- exo-dig cyclization or Dimroth-type rearrangements (Figure 1).
Method A: 5- exo-dig Cyclization
-
Starting materials : 2-Hydrazinylpyridine derivatives and chloroethynylphosphonates.
-
Conditions :
-
Solvent: Acetonitrile
-
Base: K₂CO₃
-
Temperature: Room temperature to 60°C
-
Time: 4–150 hours
-
-
Mechanism : Cyclization forms the triazolo-pyridine ring, with phosphonate groups introduced at the 3-position.
Method B: Dimroth Rearrangement
Indole-Carboxamide Synthesis
The 1-isopropyl-1H-indole-6-carboxamide moiety is synthesized via:
Final Coupling of Triazolo-Pyridine and Indole Moieties
The two subunits are linked via reductive amination or nucleophilic substitution:
Step 1: Activation of Indole-6-Carboxylic Acid
Step 2: Amide Bond Formation
Detailed Procedure from Patent US11130756B2
The following optimized protocol is adapted from Example 21 of US11130756B2:
Comparative Analysis of Methods
Challenges and Optimization
-
Isomer Control : Dimroth rearrangement complicates regioselectivity; use of electron-deficient substrates minimizes side products.
-
Phosphonate Handling : Chloroethynylphosphonates require anhydrous conditions to prevent hydrolysis.
-
Coupling Efficiency : HATU outperforms DCC in amide bond formation (87% vs. 78% yield).
Analytical Characterization
Critical data for validating the final compound:
-
¹H NMR (400 MHz, DMSO- d₆): δ 8.19 (s, 1H, triazole-H), 7.84 (d, J = 8.4 Hz, indole-H), 4.32 (m, isopropyl-CH).
-
HPLC : Retention time = 6.7 min (C18 column, MeCN/H₂O gradient).
Industrial-Scale Considerations
化学反応の分析
科学研究への応用
[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)-1-イソプロピル-1H-インドール-6-カルボキサミドは、幅広い科学研究への応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について調査されています.
科学的研究の応用
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as neuroprotective agents.
作用機序
[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)-1-イソプロピル-1H-インドール-6-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物の縮合複素環構造により、さまざまな酵素や受容体に結合し、その活性を調節することができます。 例えば、細菌酵素を阻害することにより、抗菌効果を発揮することがあります .
類似化合物との比較
Comparison with Structural Analogues
Core Heterocycle Variations
Compound A : 6-Isopropyl-1,3-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Core : Pyrazolo[3,4-b]pyridine (vs. indole in the target compound).
- Substituents : 6-isopropyl, 1,3-dimethyl groups.
- Molecular Weight : 363.425 g/mol.
- Key Differences: The pyrazolo-pyridine core lacks the aromatic indole’s NH group, reducing hydrogen-bond donor capacity. Methyl groups at positions 1 and 3 may enhance metabolic stability but increase steric hindrance compared to the target’s isopropyl substituent.
Compound B : N-(4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Core : Pyridazine fused with triazolo[4,3-b]pyridazine (vs. triazolo[4,3-a]pyridine in the target).
- Substituents : 3-methyl triazolo, 6-piperidinyl pyridazine.
- The piperidinyl group may enhance blood-brain barrier penetration.
Compound C : N-(1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide
- Core : Imidazole and triazolo-pyridazine.
- Substituents : Cyclobutyl, azetidine, and dimethyl groups.
- Molecular Weight : 366.4 g/mol.
- The imidazole carboxamide differs from the indole’s planar aromatic system, affecting binding pocket compatibility.
Compound D : 1-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide
- Core : Indazole (vs. indole in the target).
- Substituents : 1-methyl group.
- Molecular Weight : 306.32 g/mol.
- Key Differences : Indazole’s two adjacent nitrogen atoms increase polarity but reduce lipophilicity compared to indole. The smaller methyl group (vs. isopropyl) may lower steric effects but reduce hydrophobic interactions.
Structural and Pharmacokinetic Comparison
Pharmacological Implications
- Target Compound : The indole’s NH group and isopropyl substituent may favor interactions with hydrophobic pockets in kinases (e.g., JAK2 or ALK), while the triazolo-pyridine could enhance ATP-binding domain engagement.
- Compound A : The pyrazolo-pyridine core may reduce off-target effects but limit solubility due to methyl groups.
- Compound B : The piperidinyl-pyridazine system could improve CNS penetration but may introduce hERG channel liability.
- Compound C : Conformational rigidity from azetidine and cyclobutyl groups may enhance selectivity for cyclin-dependent kinases.
- Compound D : Lower molecular weight and indazole core might favor rapid absorption but reduce plasma protein binding.
生物活性
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer immunotherapy and as an inhibitor of key biological pathways. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
The compound is primarily recognized for its role as an inhibitor of the PD-1/PD-L1 interaction , which is crucial in the immune evasion of tumors. By blocking this pathway, it can enhance T-cell responses against cancer cells. Recent studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit potent inhibition of this interaction, with specific compounds demonstrating IC50 values in the nanomolar range:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| A22 | 92.3 | PD-1/PD-L1 Inhibition |
| A23 | 75.0 | PD-1/PD-L1 Inhibition |
These findings suggest a promising avenue for developing new immunotherapeutic agents targeting PD-1/PD-L1 interactions .
Structure-Activity Relationships (SAR)
Understanding the SAR of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide has been crucial for optimizing its efficacy. Variations in substituents on the triazole and indole moieties significantly affect biological activity. For instance:
- Triazole Substituents : Altering the position and type of substituents on the triazole ring has been shown to modulate binding affinity to PD-L1.
- Indole Modifications : Changes to the isopropyl group can influence pharmacokinetics and bioavailability.
A systematic approach in modifying these groups has led to the identification of compounds with improved potency and selectivity .
Case Study 1: Antitumor Activity
In a preclinical study involving a co-culture model of Hep3B liver cancer cells and CD3 T cells, treatment with N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-6-carboxamide resulted in a significant increase in interferon-gamma production. This suggests enhanced T-cell activation and potential antitumor effects .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models have demonstrated that compounds derived from this scaffold can significantly reduce tumor growth compared to controls. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .
Q & A
Q. What are the key considerations for designing a multi-step synthesis pathway for this compound?
The synthesis of this triazolo-pyridine-indole hybrid requires sequential heterocycle formation and coupling reactions. Critical steps include:
- Triazole ring construction : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl intermediates under acidic/basic conditions (e.g., using triethylamine in DMF) .
- Indole functionalization : Alkylation of the indole nitrogen with isopropyl groups via nucleophilic substitution, optimized at 120°C in DMF .
- Carboxamide coupling : Amide bond formation using coupling agents (e.g., HATU or EDC) to link the triazolo-pyridine and indole moieties . Solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., triethylamine for deprotonation) are crucial for yield and purity .
Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts of analogous triazolo-pyridine systems (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 1.3–1.5 ppm for isopropyl CH3 groups) .
- HSQC/HMBC : Confirm connectivity between the triazole N-methyl group and pyridine ring .
- HRMS : Verify molecular formula (C₂₀H₂₁N₅O) with exact mass (e.g., m/z 373.18) to distinguish from byproducts .
Q. What structural features contribute to its potential bioactivity?
- The triazole ring enables π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- The isopropyl group enhances lipophilicity, improving membrane permeability .
- The carboxamide linker provides hydrogen-bonding interactions for target specificity .
Advanced Research Questions
Q. How can QSAR studies optimize the compound’s selectivity for a target enzyme?
- Descriptor selection : Use molecular weight, logP, and topological polar surface area (TPSA) to model pharmacokinetics .
- Docking simulations : Map the triazole-indole scaffold’s interaction with active-site residues (e.g., ATP-binding pockets in kinases) .
- Synthetic modifications : Introduce substituents (e.g., halogens at the pyridine C6 position) to enhance steric complementarity and reduce off-target binding .
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Assay standardization : Control variables like pH (7.4 vs. 6.5) and ionic strength, which affect protonation states of the triazole nitrogen .
- Metabolic stability testing : Use liver microsomes to identify oxidative degradation pathways (e.g., CYP450-mediated N-dealkylation) .
- Counter-screening : Test against structurally related off-target enzymes (e.g., PDEs vs. kinases) to validate specificity .
Q. What mechanistic insights explain its inhibitory activity in enzymatic assays?
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
- Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon compound binding .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structural features with affinity .
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Variables : Test temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% triethylamine) .
- Response surface modeling : Identify interactions between variables (e.g., higher temperatures reduce reaction time but increase byproduct formation) .
- Validation : Scale up optimized conditions (e.g., 100°C, 10 mol% catalyst in DMF) to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
